molecular formula C12H17NO3 B13818008 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde CAS No. 384823-61-4

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B13818008
CAS No.: 384823-61-4
M. Wt: 223.27 g/mol
InChI Key: ZWYBOUOVDJXBLZ-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzaldehyde, featuring both diethylamino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde typically involves the condensation of 2,4-dihydroxybenzaldehyde with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diethylamino)methyl]-2,3-dihydro-4H-chromen-4-one hydrochloride
  • 5-tert-butyl-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol hydrochloride

Uniqueness

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

384823-61-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(diethylaminomethyl)-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C12H17NO3/c1-3-13(4-2)7-10-11(15)6-5-9(8-14)12(10)16/h5-6,8,15-16H,3-4,7H2,1-2H3

InChI Key

ZWYBOUOVDJXBLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1O)C=O)O

Origin of Product

United States

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